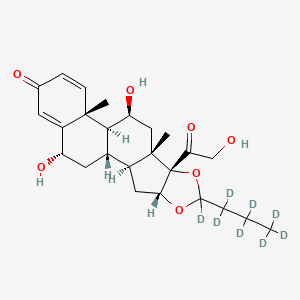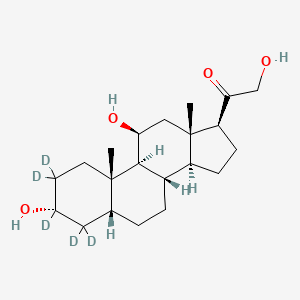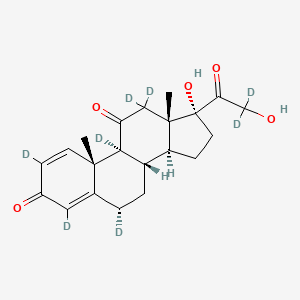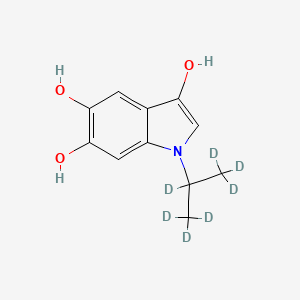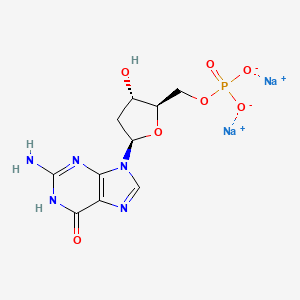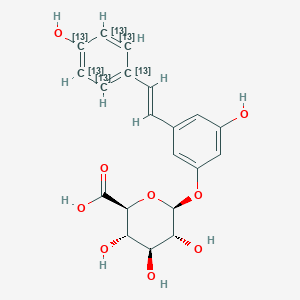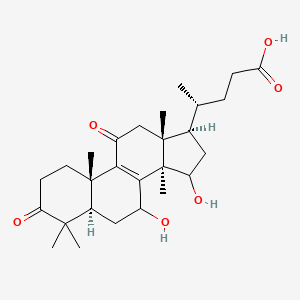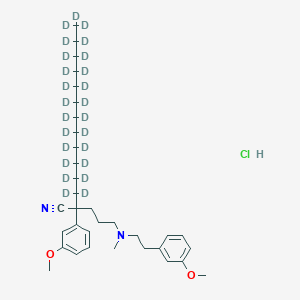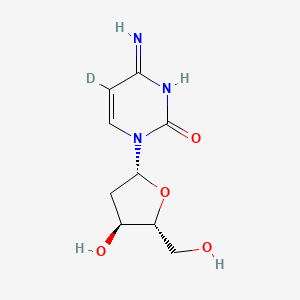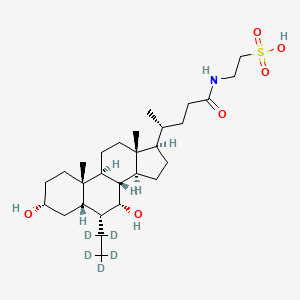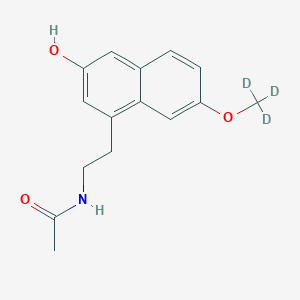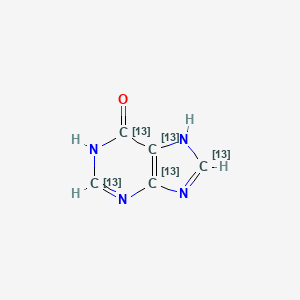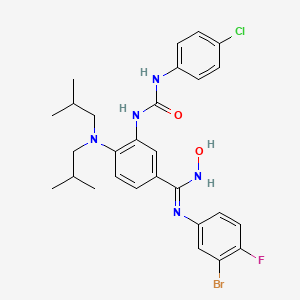
Ido1-IN-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ido1-IN-17 is a compound that acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan. IDO1 plays a significant role in immune regulation and is often overexpressed in various cancers, contributing to immune escape mechanisms. By inhibiting IDO1, this compound has potential therapeutic applications in cancer treatment and other diseases where immune modulation is beneficial .
Vorbereitungsmethoden
The synthesis of Ido1-IN-17 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups to enhance the inhibitory activity against IDO1.
Purification and Characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial production methods for this compound would involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures .
Analyse Chemischer Reaktionen
Ido1-IN-17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions, particularly on the aromatic ring, can introduce different substituents, affecting the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ido1-IN-17 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of IDO1 and its effects on tryptophan metabolism.
Biology: Investigated for its role in modulating immune responses, particularly in the context of cancer and autoimmune diseases.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, aiming to enhance the efficacy of existing treatments by preventing immune escape.
Wirkmechanismus
Ido1-IN-17 exerts its effects by binding to the active site of IDO1, thereby inhibiting its enzymatic activity. This inhibition prevents the catabolism of tryptophan to kynurenine, leading to increased levels of tryptophan and decreased levels of immunosuppressive kynurenine. The molecular targets involved include the active site residues of IDO1, and the pathways affected include the kynurenine pathway and downstream immune regulatory pathways .
Vergleich Mit ähnlichen Verbindungen
Ido1-IN-17 can be compared with other IDO1 inhibitors such as:
Epacadostat: Another potent IDO1 inhibitor with a similar mechanism of action but different chemical structure.
Navoximod: An IDO1 inhibitor with distinct pharmacokinetic properties.
Indoximod: Functions as a tryptophan mimetic and modulates the immune response differently compared to direct IDO1 inhibitors.
This compound is unique in its specific binding affinity and inhibitory potency, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C28H32BrClFN5O2 |
|---|---|
Molekulargewicht |
604.9 g/mol |
IUPAC-Name |
1-[2-[bis(2-methylpropyl)amino]-5-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]phenyl]-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C28H32BrClFN5O2/c1-17(2)15-36(16-18(3)4)26-12-5-19(27(35-38)32-22-10-11-24(31)23(29)14-22)13-25(26)34-28(37)33-21-8-6-20(30)7-9-21/h5-14,17-18,38H,15-16H2,1-4H3,(H,32,35)(H2,33,34,37) |
InChI-Schlüssel |
QJXAMMYFUYYJLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C(=NC2=CC(=C(C=C2)F)Br)NO)NC(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


